molecular formula C11H9BrO3 B2867129 (6-Bromo-3-oxo-indan-1-yl)-acetic acid CAS No. 354580-64-6

(6-Bromo-3-oxo-indan-1-yl)-acetic acid

Cat. No.: B2867129
CAS No.: 354580-64-6
M. Wt: 269.094
InChI Key: TUWOVZIVDNMDGP-UHFFFAOYSA-N
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Description

(6-Bromo-3-oxo-indan-1-yl)-acetic acid: is an organic compound with a unique structure that includes a bromine atom, a ketone group, and an indan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-3-oxo-indan-1-yl)-acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of indan-1-one to form 6-bromo-indan-1-one, followed by the introduction of an acetic acid moiety. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-3-oxo-indan-1-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Bromo-3-oxo-indan-1-yl)-acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of (6-Bromo-3-oxo-indan-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-inden-1-one: A similar compound with a bromine atom and an indan ring system, but lacking the acetic acid moiety.

    6-Bromo-2-oxo-indan-1-yl)-acetic acid: Another similar compound with a different position of the ketone group.

Uniqueness

(6-Bromo-3-oxo-indan-1-yl)-acetic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-(6-bromo-3-oxo-1,2-dihydroinden-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c12-7-1-2-8-9(5-7)6(3-10(8)13)4-11(14)15/h1-2,5-6H,3-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWOVZIVDNMDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C1=O)C=CC(=C2)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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